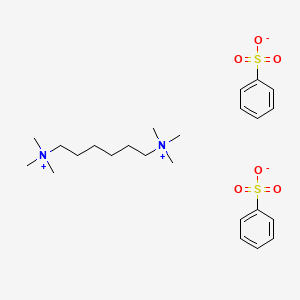
Benzohexonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzohexonium, also known as this compound, is a useful research compound. Its molecular formula is C24H40N2O6S2 and its molecular weight is 516.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Profile
Benzohexonium is characterized by its specific action on nicotinic acetylcholine receptors located in autonomic ganglia. Unlike other cholinergic antagonists, it does not affect muscarinic receptors or nicotinic receptors at the neuromuscular junction. Its primary pharmacological actions include:
- Ganglionic Blockade : Inhibits transmission at autonomic ganglia, leading to decreased sympathetic and parasympathetic activity.
- Hypertension Treatment : Historically investigated for managing hypertension due to its vasodilatory effects through ganglionic blockade.
- Research Tool : Widely used in experimental settings to study autonomic functions and receptor interactions.
Historical Context and Clinical Trials
This compound was initially developed for hypertension treatment but faced discontinuation due to safety concerns. A notable incident involved a clinical trial where a healthy volunteer died during an inhalation study aimed at understanding asthma reflexes, leading to increased scrutiny over its use in humans . Despite these setbacks, it remains valuable in research due to its unique pharmacological properties.
Neuroscience Studies
This compound has been employed in various neuroscience studies to investigate the role of nicotinic receptors in neuronal signaling. Its ability to selectively block ganglionic transmission makes it an effective tool for understanding neurotransmission mechanisms.
Gastrointestinal Research
In gastrointestinal studies, this compound has been used to assess its effects on motility and secretory functions. Research indicates that doses between 0.1-0.2 mg/kg do not significantly stimulate intestinal motor function, while higher doses (0.3-0.4 mg/kg) can alter motility patterns .
Cardiovascular Research
The compound has been utilized to explore cardiovascular responses, particularly in understanding how ganglionic blockade influences heart rate and blood pressure regulation. Its historical use in hypertensive crises illustrates its potential in acute cardiovascular conditions .
Case Study 1: Gastrointestinal Motility
A study examined the effects of this compound on gastrointestinal motility in patients with acute surgical conditions. The application of this compound demonstrated variable effects on intestinal paresis, highlighting its potential utility in postoperative care .
Case Study 2: Charcot-Marie-Tooth Disease
Research comparing this compound with electrophoresis treatment revealed insights into managing symptoms associated with Charcot-Marie-Tooth disease. The findings suggested that while this compound may offer some benefits, further investigation is needed to establish efficacy compared to standard treatments .
Data Tables
| Application Area | Observations | Doses Used | Outcome |
|---|---|---|---|
| Neuroscience | Effects on nicotinic receptor signaling | Variable | Altered neurotransmission |
| Gastrointestinal Motility | Impact on motor function | 0.1-0.4 mg/kg | Variable stimulation noted |
| Cardiovascular Research | Influence on heart rate/blood pressure | Historical doses | Potential for acute management |
| Charcot-Marie-Tooth Disease | Comparison with electrophoresis | Not specified | Need for further investigation |
特性
CAS番号 |
971-60-8 |
|---|---|
分子式 |
C24H40N2O6S2 |
分子量 |
516.7 g/mol |
IUPAC名 |
benzenesulfonate;trimethyl-[6-(trimethylazaniumyl)hexyl]azanium |
InChI |
InChI=1S/C12H30N2.2C6H6O3S/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;2*7-10(8,9)6-4-2-1-3-5-6/h7-12H2,1-6H3;2*1-5H,(H,7,8,9)/q+2;;/p-2 |
InChIキー |
KQHXGIXCFWNHSW-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |
正規SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |
Key on ui other cas no. |
971-60-8 |
同義語 |
enzohexamethonium benzohexonium hexamethonium bisbenzosulfonate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















